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Technical Support Center: Recrystallization of 2-Chloro-5-methylbenzoic Acid

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Compound of Interest		
Compound Name:	2-Chloro-5-methylbenzoic Acid	
Cat. No.:	B1347271	Get Quote

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the recrystallization of **2-chloro-5-methylbenzoic** acid.

Frequently Asked Questions (FAQs)

Q1: What is **2-Chloro-5-methylbenzoic acid**? A1: **2-Chloro-5-methylbenzoic acid** is an aromatic carboxylic acid. It appears as a white to off-white crystalline solid.[1] Its chemical structure includes a benzoic acid backbone with a chlorine atom at the second position and a methyl group at the fifth position of the benzene ring.[1] This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Q2: What is the principle behind recrystallization? A2: Recrystallization is a purification technique for solid organic compounds.[2] It relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a minimum amount of a hot solvent to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution while the impurities remain dissolved in the cold solvent (mother liquor).[2]

Q3: Why is selecting the right solvent crucial? A3: The success of recrystallization heavily depends on the choice of solvent. An ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures.[2][3] Additionally, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[2]



Q4: How can I be sure my purified crystals are dry? A4: Solids recrystallized from water or other high-boiling point solvents may require overnight drying.[4][5] For organic solvents, drying is often faster.[4] A key indicator of dryness is a stable weight. The presence of residual solvent can also depress the melting point and broaden its range.[4]

Compound Data and Solubility

Table 1: Physicochemical Properties of 2-Chloro-5-methylbenzoic Acid

Property	Value	Reference
CAS Number	6342-60-5	
Molecular Formula	C ₈ H ₇ ClO ₂	[1]
Molecular Weight	170.6 g/mol	
Melting Point	148-151 °C	
Boiling Point	291.3 °C at 760 mmHg	
Appearance	White to off-white crystalline solid	[1]

Table 2: Solubility Profile

Note: Specific quantitative solubility data for **2-chloro-5-methylbenzoic acid** is not readily available. The following table is based on general solubility information and data for the structurally similar compound 2-amino-5-chloro-3-methylbenzoic acid, which shows good solubility in acetone and a positive correlation between solubility and temperature in various solvents.[6][7] **2-Chloro-5-methylbenzoic acid** is generally soluble in organic solvents but has limited solubility in water.[1]



Solvent	Solubility at Room Temperature	Solubility at Elevated Temperature
Water	Low	Moderate
Ethanol	Moderate	High
Methanol	Moderate	High
Acetone	High	Very High
Toluene	Low	High
Hexane	Very Low	Low

Experimental Protocol: Recrystallization

This protocol outlines the standard procedure for purifying **2-Chloro-5-methylbenzoic acid**.

Solvent Selection:

- Based on the solubility data, solvents like ethanol, methanol, or a mixed solvent system (e.g., toluene/hexane, alcohol/water) are potential candidates.[8]
- Test a small amount of the crude material with a few potential solvents to find one that dissolves the compound when hot but not when cold.

Dissolution:

- Place the crude **2-Chloro-5-methylbenzoic acid** in an Erlenmeyer flask.
- Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate).
- Continue adding the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[5] Crucially, use the minimum amount of hot solvent required to achieve a saturated solution. Adding too much solvent will result in a poor crystal yield.[4]
 [5]
- Decolorization (Optional):



- If the hot solution is colored due to impurities, remove it from the heat source.
- Add a small amount of activated carbon to the solution.
- Reheat the solution to boiling for a few minutes. The activated carbon will adsorb the colored impurities.[2]
- · Hot Gravity Filtration (Optional):
 - If activated carbon was used or if there are insoluble impurities, it is necessary to filter the hot solution.
 - Use a pre-warmed funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization in the funnel.
 [2]
- Crystallization (Cooling):
 - Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
 - Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[5][8]
- Crystal Collection (Suction Filtration):
 - Collect the formed crystals using a Büchner funnel and suction filtration.
 - Ensure the filter flask is securely clamped.
- · Washing:
 - Wash the crystals on the filter paper with a small amount of ice-cold solvent.[4] Using solvent that is not chilled can redissolve some of the product, leading to a lower yield.[5]
- Drying:
 - Continue to draw air through the funnel to help dry the crystals.



 Transfer the crystals to a watch glass and allow them to air dry completely. For higher boiling point solvents, drying in a desiccator or a low-temperature oven may be necessary.

Troubleshooting Guide

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Troubleshooting & Optimization





Q: What should I do if no crystals form upon cooling? A: This is the most common problem and is usually caused by using too much solvent.[9]

- Solution 1: Reheat the solution and boil off some of the solvent to increase the concentration of the solute. Then, allow it to cool again.[10]
- Solution 2: Try to induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the solution. The tiny scratches on the glass can provide a surface for crystal nucleation.[2]
- Solution 3: If you have a pure crystal of the compound, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[8]

Q: My compound separated as an oil, not crystals. What went wrong? A: This phenomenon, known as "oiling out," can occur if the melting point of the solid is lower than the boiling point of the solvent, or if the solution is highly impure.[2][9]

• Solution: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to lower the saturation point and then allow the solution to cool much more slowly.[2][9] Very slow cooling can favor crystal formation over oiling.[9]

Q: My final yield of crystals is very low. Why did this happen? A: A low recovery can be due to several factors.

- Reason 1: Too much solvent was used. This keeps a significant amount of your product dissolved in the mother liquor even after cooling.[10] You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.
- Reason 2: Premature crystallization. The compound may have crystallized in the filter paper during a hot filtration step. Ensure the funnel and receiving flask are pre-warmed.
- Reason 3: Excessive washing. Washing the crystals with too much solvent or with solvent that was not ice-cold can dissolve a portion of the product.[4][5]

Q: The crystals I obtained are colored, but the pure compound should be white. How can I fix this? A: Colored crystals indicate the presence of colored impurities that co-crystallized with your product.



 Solution: The most effective way to remove colored impurities is by using activated carbon (charcoal).[2] You will need to perform the recrystallization again. After dissolving the impure crystals in the hot solvent, add a small amount of activated carbon, boil the solution for a few minutes, and then perform a hot gravity filtration to remove the carbon (and the adsorbed impurities) before letting the solution cool.[2] A second recrystallization may be necessary.[2]

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